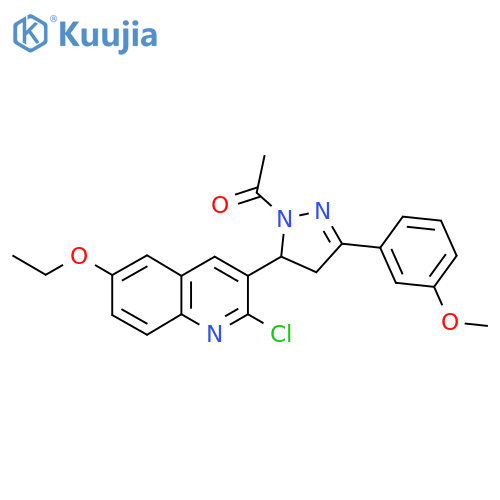Cas no 865615-81-2 (1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)

1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one
- 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 1-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- AKOS024608840
- F1590-0041
- 865615-81-2
- 1-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
-
- インチ: 1S/C23H22ClN3O3/c1-4-30-18-8-9-20-16(11-18)12-19(23(24)25-20)22-13-21(26-27(22)14(2)28)15-6-5-7-17(10-15)29-3/h5-12,22H,4,13H2,1-3H3
- InChIKey: IDEQDEARKLCLHI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC2C=C(C=CC=2N=1)OCC)C1CC(C2C=CC=C(C=2)OC)=NN1C(C)=O
計算された属性
- せいみつぶんしりょう: 423.1349693g/mol
- どういたいしつりょう: 423.1349693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1590-0041-2mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-5mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-4mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-10μmol |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-15mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-5μmol |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-10mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-2μmol |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-1mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1590-0041-3mg |
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
865615-81-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-oneに関する追加情報
Compound CAS No. 865615-81-2: 1-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Compound CAS No. 865615-81-2, also known as 1-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex molecular structure, which includes a quinolin core, a pyrazol ring system, and several substituents that contribute to its unique properties.
The quinolin moiety in this compound plays a crucial role in its electronic and structural properties. Quinoline derivatives are well-known for their applications in drug design due to their ability to interact with various biological targets, such as protein kinases and other enzymes. The presence of the chloro and ethoxy groups on the quinoline ring further enhances its chemical versatility, making it a promising candidate for further research in medicinal chemistry.
The pyrazol ring system in this compound adds another layer of complexity to its structure. Pyrazoles are heterocyclic compounds that are widely used in pharmaceuticals due to their ability to form hydrogen bonds and their stability under physiological conditions. The substitution pattern on the pyrazole ring, including the methoxyphenyl group, significantly influences the compound's solubility, bioavailability, and interaction with biological systems.
Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutic agents. For instance, researchers have explored its role as a kinase inhibitor, which is a critical target in cancer therapy. The methoxyphenyl group has been shown to enhance the compound's selectivity towards specific kinase isoforms, making it a valuable tool in precision medicine.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in materials science. The combination of the quinolin and pyrazol moieties provides unique electronic properties that could be exploited in the development of advanced materials for optoelectronic devices. For example, studies have demonstrated that this compound exhibits excellent light-emitting properties under certain conditions, making it a candidate for next-generation display technologies.
The synthesis of this compound involves a series of intricate organic reactions, including coupling reactions and cyclizations. Researchers have developed efficient synthetic routes that allow for the precise control of the substituents on both the quinoline and pyrazole rings. These methods have been optimized to ensure high yields and purity, which are essential for further experimental studies.
One of the most exciting developments involving this compound is its application in drug delivery systems. The ethanone group at the end of the molecule has been shown to facilitate the formation of prodrugs, which can improve the bioavailability of therapeutic agents. This property has led to ongoing research into its use as a carrier molecule for delivering drugs across biological barriers such as the blood-brain barrier.
Furthermore, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Advanced molecular modeling techniques have been employed to predict its binding affinity towards various proteins and enzymes. These studies have revealed that the compound exhibits strong interactions with key residues in the active sites of these biomolecules, suggesting its potential as a lead compound for drug design.
In conclusion, Compound CAS No. 865615-81-2 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique molecular structure, combined with recent research findings, positions it as a promising candidate for future developments in pharmacology and materials science. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in advancing both scientific research and industrial applications.
865615-81-2 (1-5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one) 関連製品
- 946216-80-4(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide)
- 1806751-14-3(Methyl 3-(fluoromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-5-acetate)
- 1449201-22-2(tert-butyl (2-methylpent-4-yn-2-yl)carbamate)
- 896334-60-4(1'-(4-phenylbutanoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)
- 2034506-60-8(N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide)
- 2109736-53-8(4-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylbutanoic acid)
- 1497265-48-1(Di-(1H-tetrazol-5-yl)-methanone oxime)
- 847416-31-3((1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 450345-43-4(N4-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine)



